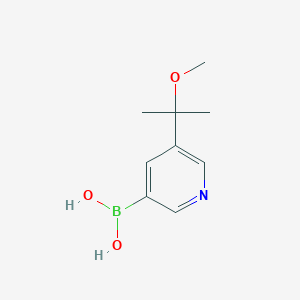
(5-(2-Methoxypropan-2-yl)pyridin-3-yl)boronic acid
Cat. No. B8510479
M. Wt: 195.03 g/mol
InChI Key: NXNHANHMDJTCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073929B2
Procedure details


To a vial containing the title compound from Example 49 Step A (0.07 g, 0.30 mmol), bis(pinacolato)diboron (0.093 g, 0.37 mmol), potassium acetate (0.090 g, 0.91 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.028 g, 0.030 mmol) and tricyclohexylphosphine (0.017 g, 0.061 mmol) was added 1,4-dioxane (3.0 mL). The vial was flushed with nitrogen, sealed tightly and heated to 80° C. overnight. The reaction was then concentrated under reduced pressure to provide the title compound which was used without further purification.


Name
potassium acetate
Quantity
0.09 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([O:11][CH3:12])([CH3:10])[CH3:9])[CH:7]=1.[B:13]1(B2OC(C)(C)C(C)(C)O2)[O:17]C(C)(C)C(C)(C)[O:14]1.C([O-])(=O)C.[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH3:12][O:11][C:8]([C:6]1[CH:7]=[C:2]([B:13]([OH:17])[OH:14])[CH:3]=[N:4][CH:5]=1)([CH3:10])[CH3:9] |f:2.3,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.07 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1)C(C)(C)OC
|
|
Name
|
|
|
Quantity
|
0.093 g
|
|
Type
|
reactant
|
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
|
Name
|
potassium acetate
|
|
Quantity
|
0.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0.017 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
0.028 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed tightly
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was then concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)(C)C=1C=C(C=NC1)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
